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Compound of Interest

Compound Name: Rubidium hydroxide

Cat. No.: B073440

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and
lattice parameters of rubidium hydroxide (RbOH), a strong base with applications in various
scientific and industrial domains. This document summarizes the known polymorphs of RbOH,
details the experimental protocols for their characterization, and presents the crystallographic
data in a structured format for ease of comparison.

Introduction to the Polymorphism of Rubidium
Hydroxide

Rubidium hydroxide is known to exist in several crystalline forms, or polymorphs, the stability
of which is dependent on temperature and pressure. The primary polymorphs characterized to
date include a high-temperature cubic phase, a room-temperature monoclinic phase, and a
low-temperature orthorhombic phase, in addition to a high-pressure phase. Understanding the
specific crystallographic details of these polymorphs is crucial for applications where precise
control over its physical and chemical properties is required.

Crystal Structures and Lattice Parameters

The crystallographic data for the known polymorphs of rubidium hydroxide are summarized in
the tables below. These data have been determined primarily through single-crystal X-ray
diffraction (XRD) and neutron powder diffraction techniques.
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Monoclinic Polymorph (Phase II)

This phase is stable at ambient temperature. Two slightly different monoclinic structures have
been reported in the literature.

Table 1: Crystallographic Data for the Monoclinic (P21/m) Polymorph of Rubidium Hydroxide.

Parameter Value[1]
Crystal System Monoclinic
Space Group P21/m

a (A) 4.17

b (A) 4.16

c (A) 5.95

a (%) 90

B (°) 104.16
y(©) 920

Unit Cell Volume (A3) 100.09
Formula Units (2) 2

Table 2: Crystallographic Data for the Monoclinic (P21) Polymorph of Rubidium Hydroxide.
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Parameter Value[2]
Crystal System Monoclinic
Space Group P21

a (A) 4.12

b (A) 4.23

c (A) 5.75

a (°) 90

B (°) 110.55
y(©) 920

Unit Cell Volume (A3) 93.78

Orthorhombic Polymorph (Phase 1Vh)

This polymorph is the stable form at low temperatures.

Table 3: Crystallographic Data for the Orthorhombic Polymorph of Rubidium Hydroxide.

Parameter Value[1]
Crystal System Orthorhombic
Space Group Cmc2:
Formula Units (2) 4

Note: Detailed lattice parameters for the orthorhombic phase require further search in the cited
literature.

High-Temperature and High-Pressure Polymorphs

At temperatures around 600 K, rubidium hydroxide adopts a pseudo-rocksalt structure with a
cubic space group (Fm3m), designated as Phase I.[1] Under high pressure, RbOH transforms
into a phase designated as Phase VI.[1]
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Experimental Protocols

The determination of the crystal structure of rubidium hydroxide and its polymorphs relies on
sophisticated diffraction techniques. Due to the highly hygroscopic nature of RbOH, special
handling procedures are imperative to prevent sample degradation.

Sample Preparation

Anhydrous rubidium hydroxide for crystallographic analysis is typically prepared by the
reaction of rubidium metal with water, followed by dehydration under vacuum. Given its
extreme hygroscopicity, all sample handling, including loading into capillaries for XRD or
sample holders for neutron diffraction, must be performed in a dry, inert atmosphere, such as a
glovebox. For neutron diffraction studies, deuterated samples (RbOD) are often used to
minimize incoherent scattering from hydrogen.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the primary technique for the precise determination of the atomic
arrangement within a crystal.

Instrumentation: A four-circle automated diffractometer equipped with a scintillation counter
or a modern CCD/CMOS detector is typically employed.

« X-ray Source: Molybdenum (Mo-Ka, A = 0.71073 A) or copper (Cu-Ka, A = 1.5418 A)
radiation is commonly used.

o Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is
cooled to a low temperature (e.g., 100 K or 200 K) using a cryostream to reduce thermal
vibrations of the atoms. A series of diffraction images are collected over a range of crystal
orientations.

o Structure Solution and Refinement: The collected diffraction data are processed to yield a set
of structure factors. The crystal structure is then solved using direct methods or Patterson
techniques and refined by least-squares methods using software packages such as
SHELXTL or Olex2.

Neutron Powder Diffraction
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Neutron diffraction is particularly valuable for accurately locating the positions of light atoms,
such as hydrogen (or deuterium), in the crystal structure.

« Instrumentation: A high-resolution neutron powder diffractometer at a research reactor or
spallation source is used.

e Neutron Source: A monochromatic neutron beam of a specific wavelength is selected.

o Data Collection: The powdered sample (often deuterated) is loaded into a suitable container
(e.g., a vanadium can). The diffraction pattern is recorded over a wide range of scattering
angles (20). Data collection is often performed at various temperatures to study phase
transitions.

o Data Analysis: The diffraction pattern is analyzed using the Rietveld refinement method. This
involves fitting a calculated diffraction pattern based on a structural model to the
experimental data. This allows for the refinement of lattice parameters, atomic positions, and
other structural details.

Visualization of Rubidium Hydroxide Phase
Transitions

The relationship between the different polymorphs of rubidium hydroxide as a function of
temperature is a key aspect of its solid-state chemistry. The following diagram illustrates the
phase transitions.

Phase IVb Phase Il Phase |
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Click to download full resolution via product page
Caption: Phase transitions of rubidium hydroxide with increasing temperature.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and lattice
parameters of the known polymorphs of rubidium hydroxide. The presentation of quantitative
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data in tabular format, along with a description of the experimental methodologies and a
visualization of the phase transitions, offers a valuable resource for researchers and
professionals in fields where the properties of this compound are of interest. Further research,
particularly high-pressure crystallographic studies, will continue to refine our understanding of
the complex solid-state behavior of rubidium hydroxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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